molecular formula C5H8S4 B082331 1,4,6,9-Tetrathiaspiro[4.4]nonane CAS No. 13145-46-5

1,4,6,9-Tetrathiaspiro[4.4]nonane

Cat. No. B082331
CAS RN: 13145-46-5
M. Wt: 196.4 g/mol
InChI Key: OIXFQRVSKVVDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6,9-Tetrathiaspiro[4.4]nonane, also known as TTSN, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties. TTSN is a sulfur-containing organic compound that has a spirocyclic structure. It has been found to exhibit remarkable biological activities and has been the subject of extensive scientific research in recent years.

Mechanism Of Action

The exact mechanism of action of 1,4,6,9-Tetrathiaspiro[4.4]nonane is not fully understood. However, it has been suggested that 1,4,6,9-Tetrathiaspiro[4.4]nonane may exert its biological effects by interacting with cellular proteins and enzymes. 1,4,6,9-Tetrathiaspiro[4.4]nonane has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

1,4,6,9-Tetrathiaspiro[4.4]nonane has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. 1,4,6,9-Tetrathiaspiro[4.4]nonane has also been found to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,4,6,9-Tetrathiaspiro[4.4]nonane is its unique spirocyclic structure, which makes it an attractive target for drug design and development. 1,4,6,9-Tetrathiaspiro[4.4]nonane has also been found to exhibit potent biological activities at relatively low concentrations. However, one of the limitations of 1,4,6,9-Tetrathiaspiro[4.4]nonane is its complex synthesis method, which may limit its use in large-scale production.

Future Directions

There are several future directions for research on 1,4,6,9-Tetrathiaspiro[4.4]nonane. One area of interest is the development of 1,4,6,9-Tetrathiaspiro[4.4]nonane-based therapeutic agents for the treatment of cancer and infectious diseases. Another area of interest is the exploration of the mechanism of action of 1,4,6,9-Tetrathiaspiro[4.4]nonane and its interactions with cellular proteins and enzymes. Additionally, the development of more efficient synthesis methods for 1,4,6,9-Tetrathiaspiro[4.4]nonane may help to facilitate its use in large-scale production.

Synthesis Methods

The synthesis of 1,4,6,9-Tetrathiaspiro[4.4]nonane is a complex process that involves several steps. One of the most common methods for synthesizing 1,4,6,9-Tetrathiaspiro[4.4]nonane is through the reaction of 1,4-dithiane-2,5-diol with 1,4-dibromobutane. This reaction yields 1,4,6,9-Tetrathiaspiro[4.4]nonane as the final product. Other methods for synthesizing 1,4,6,9-Tetrathiaspiro[4.4]nonane have also been reported, including the use of thiol-disulfide exchange reactions.

Scientific Research Applications

1,4,6,9-Tetrathiaspiro[4.4]nonane has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Its unique spirocyclic structure makes it an attractive target for drug design and development. 1,4,6,9-Tetrathiaspiro[4.4]nonane has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

properties

CAS RN

13145-46-5

Product Name

1,4,6,9-Tetrathiaspiro[4.4]nonane

Molecular Formula

C5H8S4

Molecular Weight

196.4 g/mol

IUPAC Name

1,4,6,9-tetrathiaspiro[4.4]nonane

InChI

InChI=1S/C5H8S4/c1-2-7-5(6-1)8-3-4-9-5/h1-4H2

InChI Key

OIXFQRVSKVVDFW-UHFFFAOYSA-N

SMILES

C1CSC2(S1)SCCS2

Canonical SMILES

C1CSC2(S1)SCCS2

Other CAS RN

13145-46-5

synonyms

1,4,6,9-Tetrathiaspiro[4.4]nonane

Origin of Product

United States

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